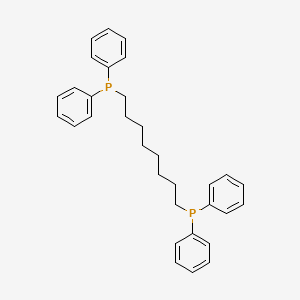

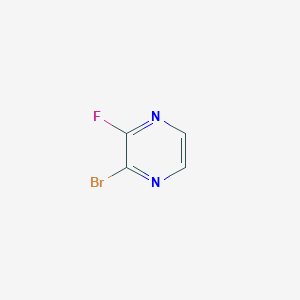

![molecular formula C17H18F2O4 B1339351 (3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one CAS No. 209861-01-8](/img/structure/B1339351.png)

(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

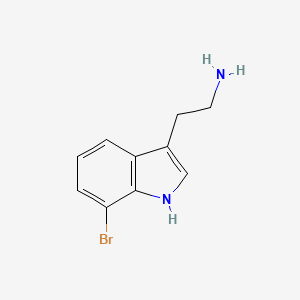

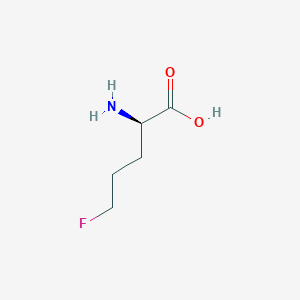

The compound "(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one" is a chemically synthesized molecule that appears to be a derivative of cyclopenta[b]furan. The presence of difluoro and phenoxy substituents suggests that it may have unique chemical properties and potential applications in various fields, such as medicinal chemistry or as a chiral resolving agent.

Synthesis Analysis

The synthesis of related furan derivatives has been demonstrated in the literature. For instance, a method for activating sp3 carbon-fluorine bonds in 2,2-difluorohomoallylic alcohols to produce 3-fluorinated furan derivatives has been reported . This process involves a nucleophilic 5-endo-trig cyclisation, which is a type of intramolecular SN2'-type reaction, leading to high yields of the desired products. Additionally, another study describes the synthesis of hydrocyclopenta[1,2-b]furan with various side chains at the 3a-position, which was achieved in a high overall yield from 2-methoxycarbonylated cyclopenta-1-one . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several stereocenters, as indicated by the (3aR,4R,5R,6aS) configuration. This suggests that the compound is chiral and may exist in multiple stereoisomeric forms. The presence of a hexahydro-2H-cyclopenta[b]furan core indicates a bicyclic structure with a furan ring fused to a cyclopentane ring. The difluoroalkene side chain with a phenoxy substituent adds to the complexity of the molecule, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The compound's reactivity could be influenced by the presence of the difluoroalkene moiety, which may undergo various chemical reactions, such as nucleophilic addition or cycloaddition. The hydroxy group could also be a site for chemical modification, such as esterification or etherification. The furan ring itself is known to participate in Diels-Alder reactions and could be involved in further synthetic transformations.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided in the data, we can infer that the difluoro and phenoxy groups could impact the compound's polarity, solubility, and stability. The chiral centers may also influence its optical properties, such as specific rotation. The compound's stability could be affected by the susceptibility of the furan ring to oxidation or polymerization under certain conditions.

科学研究应用

Synthesis and Structural Insights

Complex Molecule Synthesis : Research demonstrates innovative synthetic routes to cyclopenta[b]furan derivatives, showcasing the compound's utility as a building block for more complex molecular structures. For instance, the synthesis of cyclopentanoids via hydroxymethylation of bicyclic allylsilane emphasizes the compound's role in generating structurally diverse molecules with potential applications in medicinal chemistry and material science (Gimazetdinov et al., 2016).

Chiral Block Development : The development of new chiral blocks for cyclopentanoids synthesis highlights the importance of cyclopenta[b]furan derivatives in creating enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Gimazetdinov et al., 2016).

Reactivity and Mechanistic Studies

Cyclization and Rearrangement Reactions : Studies on the radical-type cyclization of dienes to produce unsaturated cyclopenta[b]furan-2-ones illustrate the reactivity of furan derivatives in constructing complex cyclic structures, which could be instrumental in synthesizing natural products and designing novel organic materials (Weinges et al., 1994).

Novel Synthetic Routes : The creation of efficient synthetic routes to methyl substituted tetrahydro-2H-cyclopenta[b]furan-2-ones underpins the significance of cyclopenta[b]furan derivatives in synthesizing linear condensed triquinane sesquiterpenes, highlighting their role in the synthesis of complex natural products (Marotta et al., 1994).

属性

IUPAC Name |

(3aR,4R,5R,6aS)-4-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2O4/c18-17(19,10-22-11-4-2-1-3-5-11)7-6-12-13-8-16(21)23-15(13)9-14(12)20/h1-7,12-15,20H,8-10H2/b7-6+/t12-,13-,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHMQXMERUQDSR-BNBDNKSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC=CC=C3)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)/C=C/C(COC3=CC=CC=C3)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)